Methyl 2-oxo-1-pyrrolidineacetate

Description

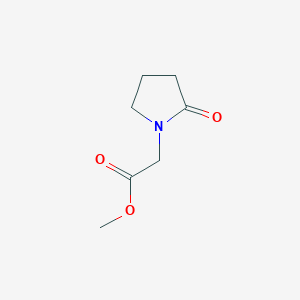

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-8-4-2-3-6(8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDZYDTXCOFUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975186 | |

| Record name | Methyl (2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59776-88-4 | |

| Record name | Methyl 2-oxo-1-pyrrolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59776-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxo-1-pyrrolidineacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxopyrrolidin-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-OXO-1-PYRROLIDINEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6WYK3EP9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 2-oxo-1-pyrrolidineacetate

Foreword: Charting the Unexplored Potential of a Racetam Analogue

Methyl 2-oxo-1-pyrrolidineacetate, a chemical entity primarily recognized as a synthetic precursor in the pharmaceutical industry, presents a compelling case for deeper mechanistic investigation.[1][2] While its direct biological activities are not extensively documented, its core structure, a 2-oxo-pyrrolidine ring, is the defining feature of the racetam class of nootropic agents.[3][4] This guide, therefore, moves beyond the compound's established role as a laboratory reagent to build a scientifically-grounded hypothesis of its potential mechanism of action. By examining the well-documented pharmacology of its close analogue, piracetam, and other pyrrolidone derivatives, we can construct a putative mechanistic framework for this compound and outline the experimental avenues required for its validation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of cognitive enhancers and neuroprotective agents.

Introduction to this compound: From Synthetic Intermediate to Nootropic Candidate

This compound, with the chemical formula C₇H₁₁NO₃, is a derivative of 2-pyrrolidinone.[5] It is structurally related to piracetam (2-oxo-1-pyrrolidine acetamide), a foundational member of the racetam family of drugs known for their cognitive-enhancing effects.[3][6] The primary documented utility of this compound is as an intermediate in the synthesis of more complex molecules, including N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides like pramiracetam. It is also identified as an impurity of piracetam.[7]

Despite the current focus on its synthetic applications, the structural analogy to piracetam strongly suggests that this compound may possess its own unique pharmacological profile. The pyrrolidone core is a privileged scaffold in the design of nootropic and neuroprotective agents, making this compound a subject of significant academic and research interest.[4][8]

| Compound Identification | |

| Systematic Name | Methyl 2-(2-oxopyrrolidin-1-yl)acetate |

| Common Synonyms | 2-Oxo-1-pyrrolidineacetic Acid Methyl Ester, Piracetam Impurity B |

| CAS Number | 59776-88-4 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

A Multifaceted Putative Mechanism of Action

The mechanism of action for the racetam class of drugs, including piracetam, is considered to be multimodal and is not yet fully elucidated.[4][9][10] It is hypothesized that this compound may share some of these mechanisms due to its structural similarity. The proposed actions can be broadly categorized into effects on neurotransmission, cellular membrane properties, and cerebrovascular function.

Modulation of Central Neurotransmitter Systems

A primary proposed mechanism for racetams involves the potentiation of key neurotransmitter systems integral to cognitive processes such as learning and memory.[11]

-

Cholinergic System Enhancement : Piracetam is believed to enhance the function of the neurotransmitter acetylcholine.[3][11] It may achieve this not by directly binding to cholinergic receptors, but by increasing the density of muscarinic acetylcholine receptors in the brain.[6][11] This leads to more efficient cholinergic signaling, a critical component of memory formation and attention.[11][12]

-

Glutamatergic System Modulation : The glutamatergic system, particularly the AMPA and NMDA receptors, is fundamental for synaptic plasticity, the cellular basis of learning and memory.[11] Piracetam and its analogues may act as positive allosteric modulators of AMPA receptors, a class of compounds known as "ampakines".[13][14] This modulation enhances the receptor's response to glutamate, leading to a stronger and more prolonged synaptic transmission.[13][15] This action is thought to facilitate long-term potentiation (LTP), a key process in memory consolidation.[11]

Caption: Hypothesized modulation of cholinergic and glutamatergic pathways.

Influence on Neuronal Membrane Fluidity

Another proposed mechanism of action for piracetam is its ability to increase the fluidity of neuronal cell membranes.[3][6][11] By intercalating into the lipid bilayer, it may restore membrane fluidity in aged or damaged neurons. This biophysical change can have several downstream consequences:

-

Enhanced Receptor Function : Increased membrane fluidity can improve the conformational flexibility of membrane-bound proteins, including neurotransmitter receptors and ion channels, leading to more efficient signal transduction.[11]

-

Improved Ion Channel Gating : The function of ion channels, such as those for sodium and potassium, can be modulated by the physical state of the cell membrane.[3]

-

Facilitated Neurotransmitter Release : Membrane fluidity is a critical factor in the process of vesicle fusion and neurotransmitter release from the presynaptic terminal.

Caption: Proposed mechanism of action via increased neuronal membrane fluidity.

Proposed Experimental Validation Workflow

To validate the hypothesized mechanism of action of this compound, a systematic, multi-tiered experimental approach is necessary. The following protocols are proposed as a starting point for investigation.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial step is to determine if this compound directly interacts with key neurotransmitter receptors.

Protocol: Radioligand Binding Assays

-

Objective : To assess the binding affinity of this compound to a panel of neurotransmitter receptors, including muscarinic acetylcholine receptors (M1-M5) and glutamate receptors (AMPA, NMDA, kainate).

-

Methodology :

-

Prepare cell membrane homogenates from rodent brains or cell lines expressing the target receptors.

-

Incubate the membrane preparations with a specific radioligand for each receptor type in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) to determine the binding affinity.

-

-

Expected Outcome : Based on the profile of piracetam, low to negligible direct binding affinity is expected, suggesting an allosteric or indirect modulatory role.[6]

Protocol: Electrophysiological Recordings

-

Objective : To evaluate the functional effects of this compound on AMPA receptor activity.

-

Methodology :

-

Utilize patch-clamp electrophysiology on cultured hippocampal neurons or oocytes expressing AMPA receptors.

-

Apply glutamate to elicit an inward current mediated by AMPA receptors.

-

Co-apply glutamate with varying concentrations of this compound.

-

Measure changes in the amplitude and decay kinetics of the glutamate-evoked currents.

-

-

Expected Outcome : A positive allosteric modulator would be expected to increase the peak current amplitude and/or slow the deactivation and desensitization of the receptor, similar to known ampakines.[13][16]

Tier 2: Cellular and Ex Vivo Assays

Following initial receptor characterization, the focus shifts to more complex cellular and tissue-based models.

Protocol: Hippocampal Slice Electrophysiology (Long-Term Potentiation)

-

Objective : To determine if this compound can facilitate synaptic plasticity in a brain region critical for memory.

-

Methodology :

-

Prepare acute hippocampal slices from rodent brains.

-

Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region in response to stimulation of the Schaffer collaterals.

-

Establish a stable baseline recording.

-

Apply a high-frequency tetanus to induce LTP.

-

Perform the LTP induction protocol in the presence and absence of this compound.

-

Monitor the potentiation of the fEPSP slope for at least 60 minutes post-tetanus.

-

-

Expected Outcome : If the compound enhances glutamatergic transmission, it is expected to lower the threshold for LTP induction or increase the magnitude and stability of the potentiated response.

Caption: Proposed experimental workflow for mechanistic validation.

Concluding Remarks and Future Directions

This compound stands at an interesting intersection of synthetic chemistry and neuropharmacology. While its current role is primarily that of a building block, its structural heritage points towards a potential as a nootropic agent. The mechanisms of action proposed in this guide—modulation of cholinergic and glutamatergic neurotransmission and enhancement of neuronal membrane fluidity—are derived from extensive research on the broader racetam class and provide a robust framework for future investigation.

The outlined experimental protocols offer a clear path forward for elucidating the true biological activity of this compound. Should these studies confirm a nootropic profile, further research into its pharmacokinetics, safety, and efficacy in animal models of cognitive impairment would be warranted. The exploration of such structurally simple yet potentially potent molecules could pave the way for a new generation of cognitive enhancers with novel mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-OXO-1-PYRROLIDINEACETIC ACID METHYL ESTER | 59776-88-4 [chemicalbook.com]

- 3. Piracetam - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H11NO3 | CID 108835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Piracetam: physiological disposition and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piracetam: physiological disposition and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 11. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Ampakine - Wikipedia [en.wikipedia.org]

- 15. Ampakine [chemeurope.com]

- 16. researchgate.net [researchgate.net]

Methyl 2-oxo-1-pyrrolidineacetate: A Technical Guide to its Chemical Properties, Reactivity, and Synthetic Utility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1-pyrrolidineacetate (CAS No. 59776-88-4) is a pivotal intermediate in modern organic and medicinal chemistry.[1] Structurally featuring a lactam ring N-substituted with a methyl acetate moiety, this compound offers a unique combination of reactive sites that make it a valuable building block for complex molecular architectures.[1] Its most notable application lies in its role as a direct precursor to Piracetam, the archetypal nootropic agent, and other related racetam drugs.[2] This guide provides a comprehensive technical overview of its physicochemical properties, detailed spectroscopic profile, synthesis, core reactivity, and key applications, with a focus on providing field-proven insights and actionable protocols for laboratory and development settings.

Physicochemical and Structural Characteristics

This compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its bifunctional nature, containing both a tertiary amide (lactam) and an ester, dictates its physical properties, such as its boiling point and solubility. The polar lactam group enhances its solubility in polar organic solvents.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59776-88-4 | [5] |

| Molecular Formula | C₇H₁₁NO₃ | [5] |

| Molecular Weight | 157.17 g/mol | [5] |

| Appearance | Colorless to slightly yellow clear liquid | [3] |

| Density | ~1.131 - 1.17 g/mL at 25 °C | [4][6] |

| Boiling Point | 144-148 °C at 16 Torr | [4] |

| Refractive Index (n20/D) | ~1.472 | [4] |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol | [4] |

| SMILES String | COC(=O)CN1CCCC1=O | [2] |

| InChI Key | HPDZYDTXCOFUOY-UHFFFAOYSA-N | [2] |

Spectroscopic Profile for Structural Verification

Structural elucidation of this compound is unequivocally achieved through a combination of spectroscopic techniques. The data presented below are predictive and based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive fingerprint of the molecule's carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The methyl protons of the ester group will appear as a sharp singlet. The methylene protons of the acetate group, being adjacent to the electron-withdrawing nitrogen and ester carbonyl, will be deshielded. The two sets of methylene protons within the pyrrolidinone ring will appear as multiplets, with the protons adjacent to the lactam carbonyl (C5) being the most deshielded of the ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display seven unique resonances corresponding to each carbon atom in the structure. The two carbonyl carbons (ester and lactam) will be the most downfield signals, typically above 165 ppm. The methyl carbon of the ester will be the most upfield signal. The remaining four methylene carbons will have distinct chemical shifts reflecting their electronic environments. A representative spectrum can be found at Wired Chemist[7].

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| -O-CH₃ | ~3.7 ppm (s, 3H) | ~52 ppm | Shielded methyl group attached to electronegative oxygen. |

| -N-CH₂-CO | ~4.0 ppm (s, 2H) | ~49 ppm | Methylene group deshielded by adjacent nitrogen and ester carbonyl. |

| Ring C3-H₂ | ~2.1 ppm (m, 2H) | ~18 ppm | Aliphatic methylene, least deshielded in the ring. |

| Ring C4-H₂ | ~2.5 ppm (t, 2H) | ~31 ppm | Aliphatic methylene adjacent to C5. |

| Ring C5-H₂ | ~3.5 ppm (t, 2H) | ~45 ppm | Methylene adjacent to the electron-withdrawing lactam nitrogen. |

| Lactam C=O | N/A | ~175 ppm | Carbonyl carbon of a five-membered cyclic amide. |

| Ester C=O | N/A | ~170 ppm | Carbonyl carbon of the methyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong absorption bands in the carbonyl region, which is a key diagnostic feature. The lactam carbonyl typically absorbs at a higher wavenumber (~1690-1710 cm⁻¹) compared to the ester carbonyl (~1735-1750 cm⁻¹). The difference arises from the resonance donation of the nitrogen lone pair into the lactam carbonyl, which reduces its double-bond character. Additional significant peaks include C-H stretching vibrations from the methylene and methyl groups just below 3000 cm⁻¹ and C-O stretching of the ester around 1200 cm⁻¹.[8]

Synthesis and Manufacturing Principles

The most common and industrially viable route to this compound is the N-alkylation of 2-pyrrolidinone.[9] This reaction proceeds via a nucleophilic substitution mechanism.

Causality of Experimental Design

The nitrogen atom of the 2-pyrrolidinone lactam is not sufficiently nucleophilic to directly attack an alkyl halide. Its acidity (pKa ≈ 25 in DMSO) necessitates deprotonation with a strong, non-nucleophilic base to form the corresponding anion, which is a potent nucleophile.

-

Choice of Base: Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly employed.[9][10] NaH offers the advantage of an irreversible deprotonation, driving the reaction forward as hydrogen gas evolves. NaOMe is a cost-effective alternative often used in industrial settings.[11]

-

Choice of Solvent: A polar aprotic solvent such as toluene, DMF, or THF is required.[10][11] These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the pyrrolidinone anion.

-

Alkylating Agent: Methyl chloroacetate or methyl bromoacetate are the standard electrophiles for this transformation.

General Synthetic Workflow

The synthesis can be visualized as a two-stage, one-pot process: deprotonation followed by alkylation.

Caption: Synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established industrial methods.[12]

-

Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous toluene (350 mL) and 2-pyrrolidinone (20g, ~0.23 mol).

-

Deprotonation: A 27% solution of sodium methoxide in methanol (45.6g, ~0.23 mol) is added to the flask. The mixture is heated to distill off the methanol, forming a slurry of the sodium salt of 2-pyrrolidinone in toluene.

-

Alkylation: After all methanol is removed, the mixture is cooled to 60 °C. Methyl chloroacetate (25.5g, ~0.23 mol) is added dropwise via the dropping funnel over 3-3.5 hours, maintaining the internal temperature at 60 °C.

-

Reaction Completion: The reaction is held at 60 °C for an additional 4 hours to ensure complete conversion. Progress can be monitored by GC or TLC analysis.

-

Workup: The mixture is cooled to below 20 °C. The precipitated sodium chloride byproduct is removed by filtration. The filter cake is washed with fresh toluene (2 x 50 mL).

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the toluene. The resulting crude oil is purified by vacuum distillation, collecting the fraction at 144-148 °C (16 Torr) to yield the final product.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic character of its ester carbonyl group. The lactam amide, being less electrophilic due to resonance stabilization, is generally unreactive under conditions that transform the ester.

Nucleophilic Acyl Substitution: The Gateway to Amides

The most significant reaction is its conversion to amides via nucleophilic acyl substitution. This is the core transformation used to produce piracetam and related compounds.[3]

-

Mechanism: The reaction proceeds through a classic tetrahedral intermediate. A nucleophile, such as ammonia, attacks the electrophilic ester carbonyl carbon. This breaks the C=O pi bond, forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. A final proton transfer step yields the neutral amide product and methanol.

Caption: Mechanism of aminolysis of the ester.

Hydrolysis

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-1-pyrrolidineacetic acid. This reaction follows a similar nucleophilic acyl substitution pathway, with water or hydroxide acting as the nucleophile. Computational studies on simple esters suggest this can be a complex process, potentially involving cooperative effects from multiple solvent molecules.[13]

Application in Pharmaceutical Synthesis: A Case Study of Piracetam

The primary industrial application of this compound is as the penultimate intermediate in the synthesis of Piracetam (2-oxo-1-pyrrolidineacetamide).[9]

Protocol for the Synthesis of Piracetam

This protocol details the direct aminolysis of the ester to the target amide.[3]

-

Reaction Setup: A pressure-rated reaction vessel is charged with this compound (4.5g, 28.6 mmol).

-

Reagent Addition: A solution of methanolic ammonia (e.g., 7N in methanol, 50 mL) is added to the vessel.

-

Reaction Conditions: The vessel is sealed and the mixture is stirred at 60 °C for 4 hours. The reaction must be monitored for completion (e.g., by TLC, GC, or LC-MS) to ensure full consumption of the starting ester.

-

Isolation: After cooling, the reaction mixture is concentrated under reduced pressure to remove methanol and excess ammonia.

-

Purification: The resulting crude solid is triturated with a non-polar solvent like diethyl ether to remove soluble impurities. The solid is then collected by filtration and dried to afford Piracetam as a white crystalline powder.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[10]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and upright to prevent leakage.[10]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Do not allow the product to enter drains.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention.[10]

Conclusion

This compound is a functionally rich and synthetically versatile molecule. Its straightforward synthesis from inexpensive commodity chemicals and its efficient conversion to high-value amide products, most notably Piracetam, solidify its importance in the pharmaceutical industry. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for any scientist working in drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the safe and effective utilization of this key chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Piracetam synthesis - chemicalbook [chemicalbook.com]

- 4. 2-OXO-1-PYRROLIDINEACETIC ACID METHYL ESTER | 59776-88-4 [amp.chemicalbook.com]

- 5. This compound | C7H11NO3 | CID 108835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. Methyl-2-oxo-1-pyrrolidone acetate [wiredchemist.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

- 12. CN1094485C - Process for preparing N-pyrrolidone acetate - Google Patents [patents.google.com]

- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]

Spectroscopic Profile of Methyl 2-oxo-1-pyrrolidineacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 2-oxo-1-pyrrolidineacetate, a key intermediate in the synthesis of various pharmaceuticals, requires precise analytical characterization to ensure purity, confirm structure, and understand its chemical behavior.[1] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is fundamental for researchers in organic synthesis and drug development, offering a baseline for quality control and further molecular design.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a five-membered lactam ring (pyrrolidinone) N-substituted with a methyl acetate group. This arrangement of functional groups—a tertiary amide within a cyclic system and an ester—gives rise to a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the nitrogen atom.

Predicted ¹H NMR Data:

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.70 | Singlet | 3H | -OCH₃ (Methyl ester) |

| 2 | ~4.05 | Singlet | 2H | -NCH₂CO- (Methylene) |

| 3 | ~3.45 | Triplet | 2H | -NCH₂CH₂- (Pyrrolidinone C5) |

| 4 | ~2.40 | Triplet | 2H | -COCH₂CH₂- (Pyrrolidinone C3) |

| 5 | ~2.05 | Quintet | 2H | -CH₂CH₂CH₂- (Pyrrolidinone C4) |

Causality Behind Experimental Observations: The singlet nature of the methyl ester and the N-CH₂ protons is due to the absence of adjacent protons, leading to no spin-spin coupling. The protons on the pyrrolidinone ring exhibit characteristic triplet and quintet patterns due to coupling with their neighbors, providing clear evidence for the cyclic structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and their respective chemical environments.

¹³C NMR Data:

A representative ¹³C NMR spectrum of this compound has been reported, and the predicted chemical shifts are detailed below.[2]

| Signal | Chemical Shift (ppm) | Carbon Atom Assignment |

| 1 | ~175 | C=O (Lactam) |

| 2 | ~170 | C=O (Ester) |

| 3 | ~52 | -OCH₃ (Methyl ester) |

| 4 | ~49 | -NCH₂CO- (Methylene) |

| 5 | ~45 | -NCH₂CH₂- (Pyrrolidinone C5) |

| 6 | ~31 | -COCH₂CH₂- (Pyrrolidinone C3) |

| 7 | ~18 | -CH₂CH₂CH₂- (Pyrrolidinone C4) |

Expertise in Interpretation: The downfield shifts of the two carbonyl carbons are characteristic of their electron-deficient nature. The chemical shifts of the pyrrolidinone ring carbons are consistent with those of a saturated heterocyclic system containing a nitrogen atom and a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester and lactam carbonyl groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1680 | Strong | C=O Stretch | Lactam (Amide) |

| ~2950 | Medium | C-H Stretch | Aliphatic |

| ~1200 | Strong | C-O Stretch | Ester |

Trustworthiness of Protocol: The presence of two distinct and strong carbonyl absorption bands is a hallmark of this molecule's structure. The ester carbonyl typically appears at a higher wavenumber than the amide carbonyl due to the greater electronegativity of the oxygen atom in the ester linkage compared to the nitrogen in the amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 157.07 (Calculated for C₇H₁₁NO₃)[3]

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 126.

-

Cleavage of the ester group to yield the pyrrolidinone-N-methylene cation at m/z = 98.

-

Fragmentation of the pyrrolidinone ring can lead to characteristic ions at m/z = 84 and 70.

-

Authoritative Grounding: The fragmentation pattern can be logically deduced from the molecular structure, where the ester and the bonds adjacent to the nitrogen and carbonyl groups are most susceptible to cleavage.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A typical experiment involves a 90° pulse, a spectral width of 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are typically co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Key Mass Spectrometry Fragmentation

Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The correlation between the molecular structure and the NMR, IR, and MS data is well-established, offering a reliable analytical standard for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and data interpretation serve as a valuable resource for ensuring the quality and integrity of this important synthetic intermediate.

References

Methyl 2-oxo-1-pyrrolidineacetate: A Versatile Lactam Building Block in Modern Organic Synthesis

Abstract

Methyl 2-oxo-1-pyrrolidineacetate, a derivative of 2-pyrrolidinone, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structural features, combining a lactam ring with a reactive ester functional group, provide a gateway to a diverse array of complex molecules. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and applications in the development of pharmaceuticals and other fine chemicals. Detailed experimental protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound (CAS No: 59776-88-4) strategically functionalizes this core at the nitrogen atom with a methyl acetate group, creating a bifunctional molecule with distinct reactive centers.[2][3] This design allows for sequential or orthogonal chemical modifications, making it an ideal starting point for the synthesis of compound libraries and complex target molecules.[4] Its most notable application is as a key intermediate in the synthesis of nootropic drugs like Piracetam and its analogs, but its utility extends to analgesics, anti-inflammatory agents, and agrochemicals.[2][5] This guide will elucidate the chemical principles and practical methodologies that underpin its synthetic applications.

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁NO₃ | [6] |

| Molecular Weight | 157.17 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| CAS Number | 59776-88-4 | [6] |

| Density | 1.131 g/mL at 25 °C | [6] |

| Boiling Point | 144-148 °C at 16 Torr | [6] |

| Refractive Index | n20/D 1.472 | |

| Purity | Typically >95-97% (GC) | [2][7] |

Safety & Handling: this compound should be handled in a well-ventilated fume hood.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.[6] It is incompatible with strong oxidizing agents.[6] For storage, it should be kept in a tightly closed container in a cool, dry place.[6] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[6]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the N-alkylation of 2-pyrrolidinone. This reaction proceeds via the deprotonation of the lactam nitrogen, which is weakly acidic, followed by a nucleophilic substitution (SN2) reaction with a haloacetate ester.

Mechanistic Rationale

The nitrogen atom in the 2-pyrrolidinone ring is significantly more acidic than in a typical secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a strong base, such as sodium methoxide or sodium hydride, to form a resonance-stabilized lactam salt.[8] This salt is a potent nucleophile that readily displaces the halide from methyl chloroacetate to form the desired N-C bond.[9] The choice of a non-protic solvent like toluene is crucial to prevent quenching of the anionic intermediate.

Visualizing the Synthesis

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H11NO3 | CID 108835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 6. 2-OXO-1-PYRROLIDINEACETIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

The Cornerstone of Pyrrolidine Synthesis: A Technical Guide to Methyl 2-oxo-1-pyrrolidineacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Rise of a Versatile Building Block

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in numerous natural products, such as alkaloids, vitamins, and hormones, underscores its biological significance.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a crucial factor in designing drug candidates with high target specificity and improved physicochemical properties.[1][3][4] This has led to the incorporation of the pyrrolidine motif in a wide array of FDA-approved drugs, including those for treating migraines, allergies, and viral infections.[2]

At the heart of synthesizing many complex pyrrolidine-containing molecules lies Methyl 2-oxo-1-pyrrolidineacetate (CAS 59776-88-4).[5][6] This versatile building block, also known as methyl 2-(2-oxopyrrolidin-1-yl)acetate, provides a robust and adaptable platform for introducing the pyrrolidinone core and enabling further functionalization.[7][8] Its unique structure, featuring a lactam and an ester group, offers multiple reactive sites for strategic chemical modifications. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of diverse and medicinally relevant pyrrolidine-containing scaffolds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [5] |

| Molecular Weight | 157.17 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 144-148 °C (at 16 Torr) | [5] |

| Density | 1.131 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.472 | [6] |

| Flash Point | 113 °C (closed cup) | [5][6] |

| LogP | -0.357 | [5] |

Safety Profile: this compound is classified as an irritant and is harmful if swallowed.[6] It can cause skin and serious eye irritation, as well as respiratory irritation.[6]

Handling and Storage: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5][10] Store in a cool, dry place in a tightly sealed container.[5][10] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[5][9][10]

Synthesis of this compound: A Standard Protocol

The most common and straightforward synthesis of this compound involves the N-alkylation of 2-pyrrolidinone with a methyl haloacetate. The following protocol outlines a typical procedure.

Experimental Protocol: N-Alkylation of 2-Pyrrolidinone

Materials:

-

2-Pyrrolidinone

-

Methyl chloroacetate or Methyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq, 60% dispersion in mineral oil) in portions. Caution: NaH is highly reactive and flammable; handle with extreme care.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the 2-pyrrolidinone.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the methyl haloacetate (1.1 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.

Caption: Synthetic workflow for this compound.

Key Reactions and Synthetic Applications

The utility of this compound stems from the reactivity of its ester and the alpha-carbon to the ester, allowing for a variety of transformations to build molecular complexity.

Amidation: Access to N-Substituted 2-Oxo-1-pyrrolidineacetamides

Direct amidation of the methyl ester with a primary or secondary amine is a common strategy to introduce diverse functional groups. This reaction is often facilitated by heating or through the use of coupling agents.

A notable application of this is in the synthesis of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamide derivatives, which have been investigated for their potential in reversing amnesia.[6]

Caption: General scheme for the amidation of this compound.

Alkylation of the Enolate

The methylene group situated between the ester and the pyrrolidinone nitrogen can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents at the alpha-position.

This strategy is crucial for creating stereocenters and building more complex carbon skeletons. The stereochemical outcome of the alkylation can often be controlled by using chiral auxiliaries or catalysts.

Hydrolysis and Decarboxylation

The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, (2-oxo-1-pyrrolidinyl)acetic acid.[10] While stable, this intermediate can undergo decarboxylation under certain conditions, although this is not always a straightforward transformation and can be substrate-dependent.[11] More commonly, the carboxylic acid is used in subsequent coupling reactions.

Case Study: Synthesis of a Substituted Pyrrolidine Scaffold

The following hypothetical workflow illustrates how this compound can be used as a starting point for a multi-step synthesis of a more complex pyrrolidine-containing scaffold.

Caption: Multi-step synthesis of a substituted pyrrolidine scaffold.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a cornerstone reagent in the synthesis of pyrrolidine-containing scaffolds.[7] Its straightforward preparation, coupled with the versatile reactivity of its ester and alpha-carbon, provides medicinal chemists with a reliable and adaptable tool for generating diverse libraries of compounds. The ability to readily introduce a wide range of substituents through amidation and alkylation reactions makes it an invaluable starting material in the quest for novel therapeutics. As the demand for molecules with greater three-dimensional complexity continues to grow in drug discovery, the importance of foundational building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.[1][3]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-OXO-1-PYRROLIDINEACETIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 6. This compound 96 59776-88-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-oxo-1-pyrrolidineacetate

Abstract

Methyl 2-oxo-1-pyrrolidineacetate, a key intermediate in the synthesis of nootropic agents and other pharmaceuticals, possesses a unique set of physicochemical properties that dictate its reactivity, stability, and suitability for various chemical transformations. This technical guide provides a comprehensive overview of these properties, intended for researchers, scientists, and drug development professionals. The document delves into the structural and analytical characterization of the molecule, offering both established data and detailed, field-proven methodologies for its empirical determination. The causality behind experimental choices is elucidated to provide a deeper understanding of the molecule's behavior.

Introduction

This compound (CAS No. 59776-88-4) is a derivative of 2-pyrrolidone, featuring a methyl acetate group attached to the nitrogen atom of the lactam ring.[1] This structural motif makes it a valuable building block in organic synthesis, most notably as a precursor to piracetam and its analogues, a class of drugs known for their cognitive-enhancing effects.[2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods for quality control in a research and development setting.

This guide will systematically explore the key physicochemical parameters of this compound, presenting both reported values and detailed experimental protocols for their verification. The emphasis is placed not only on the "what" but also the "why," providing a rationale for the selection of specific analytical techniques and experimental designs.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 59776-88-4 | [1] |

| Appearance | Colorless to slightly yellow clear liquid | |

| Boiling Point | 144-148 °C at 16 Torr | [1] |

| Density | 1.131 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.472 | |

| Flash Point | 113 °C (closed cup) | [1] |

| Purity | ≥96% (GC) |

Structural Elucidation and Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data and a foundational understanding of their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

-

δ ~ 3.96 ppm (s, 2H): This singlet corresponds to the two protons of the methylene group (CH₂) attached to the nitrogen atom and the carbonyl group of the ester. The singlet nature arises from the absence of adjacent protons.

-

δ ~ 3.68 ppm (s, 3H): This singlet is assigned to the three protons of the methyl ester group (OCH₃).

-

δ ~ 3.45 ppm (t, 2H): This triplet is attributed to the two protons of the methylene group (CH₂) adjacent to the nitrogen atom within the pyrrolidone ring. The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.

-

δ ~ 2.40 ppm (t, 2H): This triplet corresponds to the two protons of the methylene group (CH₂) adjacent to the carbonyl group of the lactam.

-

δ ~ 2.05 ppm (quintet, 2H): This quintet arises from the two protons of the central methylene group (CH₂) in the pyrrolidone ring. It is split by the four protons on the two adjacent methylene groups.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Figure 1. ¹³C NMR Spectrum of Methyl 2-oxo-1-pyrrolidone acetate.

-

δ ~ 175 ppm: Carbonyl carbon of the lactam ring.

-

δ ~ 170 ppm: Carbonyl carbon of the methyl ester.

-

δ ~ 52 ppm: Methyl carbon of the ester group.

-

δ ~ 48 ppm: Methylene carbon adjacent to the nitrogen and the ester carbonyl.

-

δ ~ 45 ppm: Methylene carbon adjacent to the nitrogen within the ring.

-

δ ~ 30 ppm: Methylene carbon adjacent to the lactam carbonyl.

-

δ ~ 18 ppm: Central methylene carbon of the pyrrolidone ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are:

-

~1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

-

~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the amide (lactam) carbonyl group.

-

~2950-2850 cm⁻¹ (medium): C-H stretching vibrations of the methylene and methyl groups.

-

~1200-1000 cm⁻¹ (strong): C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 157.17), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59), and cleavage of the pyrrolidone ring.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed, best-practice methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a clear rationale for each step.

Boiling Point Determination (Thiele Tube Method)

Causality: The boiling point is a fundamental physical property that reflects the strength of intermolecular forces. Its determination is crucial for purification by distillation and for assessing compound purity. The Thiele tube method is a microscale technique that provides an accurate boiling point with minimal sample consumption.

References

A Theoretical Framework for the Conformational Analysis of Methyl 2-oxo-1-pyrrolidineacetate

Abstract

Methyl 2-oxo-1-pyrrolidineacetate is a key chemical intermediate in the synthesis of various pharmaceuticals, including nootropic agents like Pramiracetam.[1][2][3] Its three-dimensional structure and conformational flexibility are critical determinants of its reactivity and biological interactions. This technical guide presents a comprehensive theoretical framework for elucidating the conformational landscape of this compound. By integrating Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we provide a robust, self-validating protocol for researchers, scientists, and drug development professionals to explore the molecule's structural dynamics. This document explains the causality behind each methodological choice, grounding the theoretical approach in established principles and validated by references to similar molecular systems.

Introduction: The Significance of Conformation in Drug Design

The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of the racetam class of nootropics.[4] These cognitive-enhancing drugs, while diverse in their specific mechanisms, are believed to interact with biological targets in a conformation-dependent manner.[5] this compound (CAS 59776-88-4), a precursor to more complex racetams, possesses key structural features that dictate its own reactivity and the stereochemical outcomes of its derivatives.[2][6] Understanding its preferred three-dimensional shapes—its conformations—is therefore not merely an academic exercise but a foundational step in rational drug design and synthesis optimization.

The molecule's flexibility arises from two primary sources: the puckering of the five-membered pyrrolidone ring and the rotation around the single bonds of the N-acetate side chain. The interplay between these motions defines a complex potential energy surface (PES) with multiple local minima, each corresponding to a stable conformer. The relative energies of these conformers and the barriers to their interconversion determine the molecule's dynamic behavior in different environments.

This guide outlines a state-of-the-art computational workflow to map this PES, identify the most stable conformers, and analyze the intramolecular forces that govern their stability.

Methodological Framework: A Multi-Scale Computational Approach

To achieve a comprehensive understanding of the conformational preferences of this compound, a multi-scale computational strategy is proposed. This approach begins with a broad exploration of the conformational space using computationally efficient methods, followed by high-accuracy refinement and dynamic analysis.

Step 1: Initial Conformational Search & Broad Exploration

The initial goal is to identify all plausible low-energy structures without the high computational cost of advanced quantum mechanics. A molecular mechanics (MM) based search is ideal for this purpose.

Protocol:

-

Structure Generation: Build the 3D structure of this compound.

-

Force Field Selection: Employ a robust force field, such as MMFFs. This choice is based on its successful application in identifying initial conformers for the closely related nootropic, piracetam.[7]

-

Systematic Search: Perform a systematic or stochastic conformational search by rotating all rotatable bonds (C-N, C-C, C-O) and allowing for ring puckering.

-

Energy Minimization: Each generated conformer is subjected to energy minimization using the selected force field.

-

Filtering: All unique conformers within a significant energy window (e.g., 25 kJ/mol) of the global minimum are collected for the next stage of analysis.

Causality: The MM approach is computationally inexpensive, allowing for a vast number of potential structures to be evaluated quickly. While not quantitatively precise, it is highly effective at identifying the relevant regions of the conformational space, ensuring that no significant conformers are missed before proceeding to more accurate, but costly, quantum mechanical calculations.[7]

Quantum Mechanical Refinement: Density Functional Theory (DFT)

The geometries and relative energies of the conformers identified in the initial search must be refined using a more accurate method. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.

Step 2: Geometry Optimization and Frequency Calculations

Protocol:

-

Method Selection: Optimize the geometry of each conformer from the MM search using the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[8] This level of theory is a well-established standard for conformational studies of organic molecules, providing reliable geometries and relative energies.[9][10]

-

Dispersion Correction: Incorporate an empirical dispersion correction, such as Grimme's D3, to accurately model the weak van der Waals interactions that are crucial for conformational stability. The failure to account for these forces is a known shortcoming of older DFT functionals like B3LYP alone.[11]

-

Solvation Modeling: To simulate a more realistic environment, perform optimizations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a relevant solvent (e.g., water or chloroform).

-

Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculations.

Causality: The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structure. The 6-311++G(d,p) basis set is sufficiently large and flexible, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to handle non-spherical electron distributions in bonds, which is critical for accurate geometry.[8] Dispersion corrections are essential as intramolecular non-covalent interactions significantly influence which conformer is most stable.[11]

Step 3: Potential Energy Surface (PES) Scan

To understand the energy barriers between key conformers, a relaxed PES scan is performed along critical dihedral angles.

Protocol:

-

Coordinate Selection: Identify the key dihedral angles governing conformational change. For this compound, these are the N1-C5-C6-O2 angle (side chain orientation) and the dihedral angles within the pyrrolidone ring that define its pucker.

-

Relaxed Scan: Perform a relaxed PES scan by systematically varying the selected dihedral angle in discrete steps (e.g., 10-15 degrees) while allowing all other geometric parameters to optimize at each step.[12][13] This is performed at the same DFT level (B3LYP-D3/6-311++G(d,p)).

-

Transition State Search: The maxima identified on the PES scan serve as excellent starting points for a formal transition state (TS) optimization using methods like the Berny algorithm. A subsequent frequency calculation must confirm the TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Causality: A relaxed scan, where the rest of the molecule can geometrically adjust to the constrained angle, provides a realistic pathway for interconversion between conformers.[14] This is superior to a rigid scan as it more accurately reflects the molecule's dynamic behavior. Identifying the transition states and their energies allows for the calculation of interconversion rates via Transition State Theory.

Probing Dynamic Behavior: Molecular Dynamics (MD) Simulations

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations reveal the molecule's behavior over time at a given temperature, accounting for thermal energy and solvent effects explicitly.

Protocol:

-

System Setup: Place the lowest-energy DFT-optimized conformer in a simulation box filled with an explicit solvent (e.g., TIP3P water).

-

Force Field Parameterization: Use a well-parameterized force field like CHARMM or AMBER. The partial atomic charges should be derived from the DFT calculations (e.g., using the RESP or Merz-Kollman scheme) to accurately represent the electrostatic potential.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and run a short equilibration simulation under NPT (constant number of particles, pressure, and temperature) conditions to allow the system density to stabilize.

-

Production Run: Perform a long production run (e.g., 100-500 ns) under NVT (constant number of particles, volume, and temperature) conditions.[15]

-

Trajectory Analysis: Analyze the simulation trajectory to monitor the time evolution of key dihedral angles, intramolecular distances, and ring pucker coordinates. This analysis will reveal the conformational transitions, the lifetime of stable states, and the dominant conformations present in solution.

Causality: MD simulations provide a dynamic perspective that complements the static DFT results. They allow for the observation of conformational transitions in real-time and provide a statistical sampling of the conformational space at a given temperature, which can be used to calculate population-weighted average properties for comparison with experimental data (e.g., NMR).

Results and Discussion: Anticipated Conformational Features

Based on studies of analogous compounds like piracetam and N-methyl-2-pyrrolidone, we can anticipate several key conformational features for this compound.[7][16]

-

Ring Puckering: The five-membered pyrrolidone ring is not planar. It will likely adopt an "envelope" or "twist" conformation. Studies on piracetam show two primary ring conformations, termed exo and endo, which can interconvert.[7]

-

Side Chain Orientation: The orientation of the methyl acetate side chain relative to the ring will be a major determinant of stability. Intramolecular interactions, such as weak C-H···O hydrogen bonds between the side chain and the ring's carbonyl oxygen, are expected to play a stabilizing role, as observed in piracetam.[7]

-

Energetics: The energy difference between the most stable conformers is expected to be small (typically < 5 kcal/mol), meaning that multiple conformations will likely be populated at room temperature.

The computational results should be summarized in clear tables and visualized through diagrams.

Data Presentation

Table 1: Calculated Relative Energies of Stable Conformers

| Conformer ID | Ring Pucker | Side Chain Torsion (degrees) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|---|

| Conf-1 | Exo | value | 0.00 | 0.00 | value |

| Conf-2 | Endo | value | value | value | value |

| Conf-3 | Exo | value | value | value | value |

| ...etc. | | | | | |

Visualization with Graphviz

A logical workflow diagram helps to visualize the entire computational process.

Caption: Computational workflow for conformational analysis.

Validation: Comparison with Experimental Data

A purely theoretical study is strengthened immensely by validation against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to molecular conformation.

-

Chemical Shifts: Theoretical NMR chemical shifts can be calculated for each stable conformer using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level. A Boltzmann-averaged chemical shift can then be computed based on the calculated populations and compared directly with experimental spectra.[17][18]

-

Coupling Constants (J-couplings): Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. Calculated J-couplings for each conformer can be averaged and compared with experimental values to validate the predicted conformational populations.

-

Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons. The distances from the calculated conformers can be compared with experimental NOESY data to confirm the spatial arrangement of atoms.

A strong correlation between the calculated, population-averaged NMR parameters and the experimental data would provide high confidence in the theoretical model of the conformational landscape.[19]

Conclusion

The conformational analysis of this compound is a critical step towards understanding its chemical behavior and its role as a precursor in drug synthesis. The multi-faceted computational approach detailed in this guide—combining molecular mechanics, DFT, and molecular dynamics—provides a powerful and self-validating framework for this investigation. By systematically exploring the potential energy surface, refining structures with high-accuracy quantum mechanics, and simulating dynamic behavior, researchers can gain deep insights into the molecule's structural preferences. The final validation against experimental NMR data ensures that the theoretical model is not just computationally sound but also reflective of physical reality, providing a solid foundation for future research and development in medicinal chemistry.

References

- 1. NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. | Semantic Scholar [semanticscholar.org]

- 2. This compound 96 59776-88-4 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design and study of piracetam-like nootropics, controversial members of the problematic class of cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piracetam and TRH analogues antagonise inhibition by barbiturates, diazepam, melatonin and galanin of human erythrocyte D-glucose transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H11NO3 | CID 108835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Elucidating the Three‐Dimensional Structure of Piracetam through Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 13. Q-Chem 5.1 Userâs Manual : Potential Energy Scans [manual.q-chem.com]

- 14. joaquinbarroso.com [joaquinbarroso.com]

- 15. goldbook.iupac.org [goldbook.iupac.org]

- 16. NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

The Versatile Synthon: A Comprehensive Technical Guide to Methyl 2-oxo-1-pyrrolidineacetate and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, certain molecules stand out for their utility and versatility. Methyl 2-oxo-1-pyrrolidineacetate is one such compound, a cornerstone for the synthesis of a range of biologically active molecules, most notably the racetam class of nootropics. This guide provides an in-depth exploration of this compound, its various synonyms, physicochemical properties, synthesis, and critical role as a synthetic intermediate.

Nomenclature and Identification: A Compound of Many Names

In scientific literature and commercial catalogs, this compound is known by several names. A clear understanding of these synonyms is crucial for exhaustive literature searches and unambiguous identification.

The most common synonyms and identifiers are summarized below:

| Identifier Type | Identifier | Source |

| IUPAC Name | methyl 2-(2-oxopyrrolidin-1-yl)acetate | [1] |

| Common Synonyms | 2-Oxo-1-pyrrolidineacetic acid methyl ester | [2] |

| 2-Pyrrolidinone-1-acetic acid methyl ester | [2] | |

| Methyl (2-Oxopyrrolidin-1-yl)acetate | [1] | |

| Piracetam Impurity B (EP) | [1] | |

| CAS Number | 59776-88-4 | [2] |

| EC Number | 261-926-0 | |

| PubChem CID | 108835 | [3] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | Colorless to slightly yellow clear liquid | |

| Density | 1.131 g/mL at 25 °C | [2] |

| Boiling Point | 144-148 °C at 16 Torr | [2] |

| Refractive Index (n20/D) | 1.472 | [2] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [2] |

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is the N-alkylation of 2-pyrrolidinone with a methyl haloacetate, typically methyl chloroacetate. This reaction is usually carried out in the presence of a strong base to deprotonate the lactam nitrogen, forming a more nucleophilic species.

Reaction Scheme

Caption: General scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[4][5]

Materials:

-

2-Pyrrolidinone

-

Sodium methoxide (NaOMe) or Sodium hydride (NaH)

-

Methyl chloroacetate

-

Toluene (anhydrous)

-

Methanol

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone and anhydrous toluene.

-

Deprotonation: Add sodium methoxide to the stirred solution. Heat the mixture to facilitate the dissolution and formation of the sodium salt of 2-pyrrolidinone. Methanol is distilled off during this process.

-

Alkylation: Cool the reaction mixture to approximately 60 °C. Slowly add methyl chloroacetate dropwise from the dropping funnel over a period of 3-3.5 hours, maintaining the temperature.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 4 hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to below 20 °C. The solid sodium chloride byproduct will precipitate. Filter the mixture to remove the salt. Wash the filter cake with toluene.

-

Purification: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectral Data and Characterization

Accurate characterization of this compound is vital for quality control and for confirming its identity in synthetic procedures.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule.

-

~3.70 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

~4.05 ppm (s, 2H): This singlet is assigned to the two protons of the methylene group attached to the nitrogen atom and the carbonyl group of the ester (-NCH₂CO-).

-

~3.45 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the nitrogen atom within the pyrrolidinone ring (-NCH₂CH₂-).

-

~2.45 ppm (t, 2H): This triplet is due to the two protons of the methylene group adjacent to the carbonyl group within the pyrrolidinone ring (-COCH₂CH₂-).

-

~2.05 ppm (quintet, 2H): A quintet representing the two protons of the central methylene group in the pyrrolidinone ring (-CH₂CH₂CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct peaks for each carbon atom.[6]

-

~175.0 ppm: Carbonyl carbon of the pyrrolidinone ring.

-

~170.0 ppm: Carbonyl carbon of the methyl ester group.

-

~52.0 ppm: Carbon of the methyl ester group (-OCH₃).

-

~48.0 ppm: Methylene carbon attached to the nitrogen and the ester carbonyl group (-NCH₂CO-).

-

~45.0 ppm: Methylene carbon adjacent to the nitrogen in the pyrrolidinone ring (-NCH₂CH₂-).

-

~30.0 ppm: Methylene carbon adjacent to the carbonyl in the pyrrolidinone ring (-COCH₂CH₂-).

-

~18.0 ppm: Central methylene carbon in the pyrrolidinone ring (-CH₂CH₂CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[7][8]

-

~2950 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.

-

~1690 cm⁻¹: Another strong C=O stretching band for the amide (lactam) carbonyl group.

-

~1200 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry